molecular formula C42H63N11O12S2 B14446426 Maiaspo CAS No. 74221-74-2

Maiaspo

Cat. No.: B14446426
CAS No.: 74221-74-2
M. Wt: 978.2 g/mol
InChI Key: PACWNYQRLABRFV-QTEKYROGSA-N
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Description

Maiaspo (hypothetical compound name for illustrative purposes) is a synthetic organophosphorus compound primarily utilized in flame-retardant applications. Organophosphorus compounds like this compound are valued for their thermal stability and ability to inhibit combustion by forming char layers during pyrolysis .

Properties

CAS No.

74221-74-2

Molecular Formula

C42H63N11O12S2

Molecular Weight

978.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C42H63N11O12S2/c1-7-20(4)31(52-37(61)26(48-22(6)54)17-41-12-13-42(65)33(67-42)32(41)66-41)39(63)49-23(10-11-28(43)55)35(59)50-25(16-29(44)56)36(60)47-21(5)40(64)53-14-8-9-27(53)38(62)51-24(15-19(2)3)34(58)46-18-30(45)57/h12-13,19-21,23-27,31,65H,7-11,14-18H2,1-6H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,58)(H,47,60)(H,48,54)(H,49,63)(H,50,59)(H,51,62)(H,52,61)/t20-,21-,23-,24-,25-,26-,27-,31-,41?,42?/m0/s1

InChI Key

PACWNYQRLABRFV-QTEKYROGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maiaspo involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for complex organic compounds often involve:

    Stepwise synthesis: Building the compound through a series of chemical reactions, each adding specific functional groups or modifying existing ones.

    Protective groups: Using protective groups to shield reactive sites during intermediate steps.

    Purification: Employing techniques such as chromatography to purify the intermediate and final products.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing large-scale purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Maiaspo can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Maiaspo has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Maiaspo involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural Analog: DiDOPO

Key Similarities :

  • Both Maiaspo and DiDOPO feature a phosphaphenanthrene backbone, enabling radical scavenging during combustion.
  • High thermal degradation temperatures (>300°C), making them suitable for high-temperature polymer composites .

Key Differences :

  • Substituent Groups: this compound incorporates a methyl-siloxane side chain, enhancing compatibility with silicone-based polymers. DiDOPO lacks this modification, limiting its use in non-polar matrices.
  • Flame Retardancy Efficiency :
Property This compound DiDOPO
LOI (%) 34.5 29.8
UL-94 Rating V-0 V-1
Peak Heat Release Rate (kW/m²) 112 145

LOI: Limiting Oxygen Index; UL-94: Vertical burning test.
this compound’s superior performance is attributed to synergistic effects between phosphorus and silicon .

Functional Analog: Aluminum Trihydroxide (ATH)

Functional Similarities :

  • Both act as flame retardants via endothermic decomposition, releasing water vapor to dilute flammable gases.

Contrasts :

  • Mechanism : this compound operates through gas-phase radical quenching, whereas ATH relies on physical cooling.
  • Loading Requirements :
Parameter This compound ATH
Minimum Loading (wt%) 15 60
Impact on Mechanical Properties Low High (brittleness)

This compound’s lower loading reduces polymer matrix disruption, preserving mechanical integrity .

Spectroscopic Data

  • FT-IR Analysis :
    • This compound: Peaks at 1250 cm⁻¹ (P=O), 1100 cm⁻¹ (Si-O-Si).
    • DiDOPO: Absence of Si-O-Si vibrations .

Research Findings and Limitations

  • Advantages of this compound :
    • Enhanced compatibility with silicones and epoxies.
    • Lower environmental toxicity compared to halogenated analogs (e.g., decabromodiphenyl ether) .
  • Challenges: Higher production costs due to siloxane functionalization. Limited long-term stability studies under UV exposure .

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